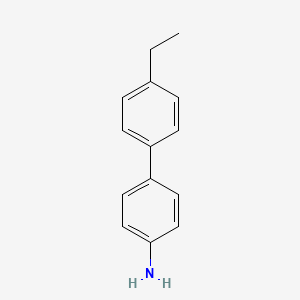
1-Bromo-4-(2-methylbutan-2-yl)benzene
Übersicht
Beschreibung
1-Bromo-4-(2-methylbutan-2-yl)benzene is a chemical compound with the molecular formula C11H15Br. It has a molecular weight of 227.14 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of this compound could potentially involve a Friedel-Crafts Alkylation reaction . In this reaction, the electrophile is a carbocation that forms when 3-methyl-2-butanol reacts with sulfuric acid . The nucleophile is the 1,4-dimethoxybenzene because it is an aromatic ring .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and a 2-methylbutan-2-yl group .Chemical Reactions Analysis
The chemical reactions involving this compound could be similar to those of other bromobenzenes. For instance, it might undergo a Friedel-Crafts Alkylation reaction, where the electrophile is a carbocation that forms when 3-methyl-2-butanol reacts with sulfuric acid .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research demonstrates the importance of halogenated benzene derivatives in crystallography, where they are used to study supramolecular features such as hydrogen bonding and π–π interactions. For instance, the crystal structures of isostructural 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene have been analyzed to understand their supramolecular assembly, showing features like parallel-displaced π–π interactions and close nitrogen-iodine contacts (Stein, Hoffmann, & Fröba, 2015).
Organic Synthesis and Reactions
Halogenated benzene derivatives, such as 1-bromo-4-(2-methylbutan-2-yl)benzene, play a crucial role in organic synthesis. For example, reactions of 1,4-bis(tetrazole)benzenes with dibromoalkanes to synthesize pendant alkyl halide derivatives highlight their use in the formation of structurally complex molecules. This includes the synthesis of several alkyl halide derivatives, demonstrating the versatility of bromo-substituted benzene compounds in organic chemistry (Bond et al., 2006).
Conformational Analysis
The study of (S)-(+)-1-Bromo-2-methylbutane using vibrational circular dichroism (VCD) sheds light on the conformational behavior of bromo-substituted compounds. This research helps in understanding how bromine substitution influences the stability and conformations of organic molecules, providing insights valuable for designing molecules with desired optical and physical properties (Wang et al., 2002).
Fluorescence Studies
The synthesis and study of 1-Bromo-4-(2,2-diphenylvinyl)benzene highlight the fluorescence properties of bromo-substituted benzene derivatives. The compound exhibits aggregation-induced emission (AIE) characteristics, making it a potential candidate for use in fluorescence-based applications, such as sensors and organic light-emitting diodes (OLEDs) (Zuo-qi, 2015).
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-4-(2-methylbutan-2-yl)benzene is the benzene ring structure in organic molecules. The benzene ring is a key component in many biological molecules and plays a crucial role in various biochemical reactions .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two main steps:
- Step 1 : The electrophile (in this case, the bromine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate known as a benzenonium ion .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
Like other similar compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context and the other molecules involved. Given its mode of action, it could potentially alter the structure of target molecules and affect their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the rate and outcome of the electrophilic aromatic substitution reaction .
Eigenschaften
IUPAC Name |
1-bromo-4-(2-methylbutan-2-yl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXZAZLODXDXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57263-21-5 | |
| Record name | 1-bromo-4-(2-methylbutan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,2R,3S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B3272656.png)
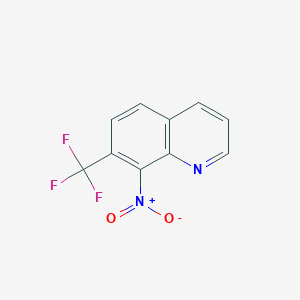
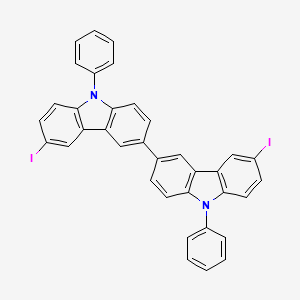
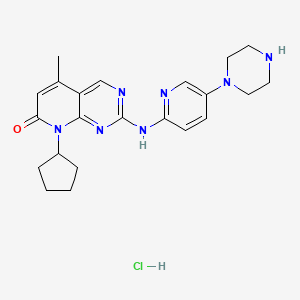
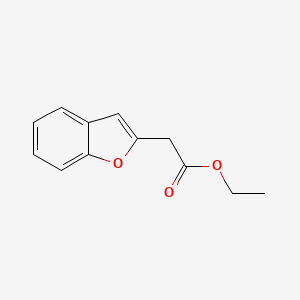
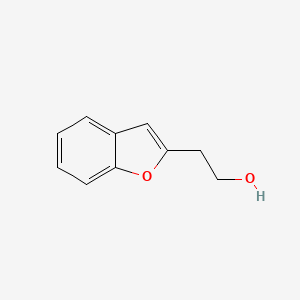
![2,4-Diphenyl-5H-indeno[1,2-b]pyridine](/img/structure/B3272691.png)
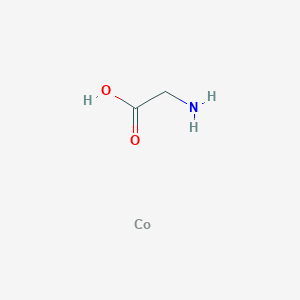
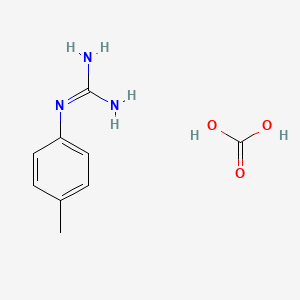

![Spiro[imidazolidine-4,3'-indoline]-2,2',5-trione](/img/structure/B3272721.png)


